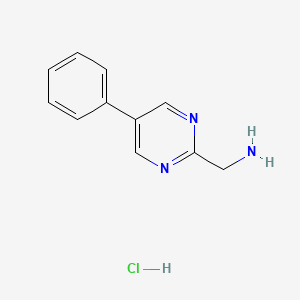

(5-Phenylpyrimidin-2-yl)methanamine hydrochloride

Description

(5-Phenylpyrimidin-2-yl)methanamine hydrochloride is a substituted pyrimidine derivative featuring a phenyl group at the 5-position of the pyrimidine ring and a methanamine moiety at the 2-position, with hydrochloride salt formation enhancing its solubility and stability. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their role as bioisosteres for purines and their presence in pharmaceuticals targeting enzymes, receptors, and nucleic acids .

Properties

IUPAC Name |

(5-phenylpyrimidin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9;/h1-5,7-8H,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRMQVXJZFUDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylpyrimidin-2-yl)methanamine hydrochloride typically involves the reaction of 5-phenylpyrimidine-2-carbaldehyde with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5-Phenylpyrimidin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitrile or imine.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitriles or imines.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, allowing for the formation of more complex molecules. Its unique structure enables various chemical modifications, making it valuable in the development of new materials and compounds .

Biology

In biological research, (5-Phenylpyrimidin-2-yl)methanamine hydrochloride has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

- Anticancer Activity : Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation .

Medicine

The compound is being explored for its therapeutic potential, particularly in drug development:

- Enzyme Inhibition : It has been identified as a candidate for inhibiting sirtuin enzymes, which are implicated in aging and metabolic regulation. For instance, certain derivatives have shown potent inhibition against SIRT2, indicating a potential role in cancer therapy .

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and agrochemicals. Its properties allow for the synthesis of intermediates used in various applications .

Case Study 1: Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound derivatives. Researchers synthesized multiple analogs and assessed their ability to inhibit cancer cell growth. The results indicated that certain derivatives significantly reduced proliferation rates in vitro, suggesting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated that specific derivatives exhibited strong antibacterial activity, outperforming traditional antibiotics in some cases .

Mechanism of Action

The mechanism of action of (5-Phenylpyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Position : The position of the phenyl group (5 vs. 6 on pyrimidine) significantly alters steric and electronic interactions. For example, (4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride’s chlorine at position 4 may hinder binding compared to the target compound’s unsubstituted positions .

- Halogen Effects : Fluorine’s electron-withdrawing nature increases metabolic stability, while chlorine may improve lipophilicity and membrane permeability .

Physicochemical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) data from analogs () highlight distinct chemical environments:

| Compound (Example) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| Benzo[b]thiophen-2-yl methanamine HCl | 8.10 (d, J=8.0 Hz), 7.55 (m) | 140.2 (C-S), 127.8 (CH) | DMSO-d₆ |

| 5-Methyl-2-furanylmethanamine HCl | 6.25 (s, 1H), 2.30 (s, 3H) | 158.4 (C-O), 108.9 (CH) | Methanol-d₄ |

For (5-Phenylpyrimidin-2-yl)methanamine hydrochloride, the phenyl group’s aromatic protons would resonate near 7.3–7.5 ppm, while the pyrimidine’s protons (positions 4 and 6) would appear downfield (~8.5–9.0 ppm) due to electron withdrawal .

Biological Activity

(5-Phenylpyrimidin-2-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Overview

- Molecular Formula : C11H12ClN3

- Molecular Weight : 221.69 g/mol

- CAS Number : 1240603-02-4

The compound is synthesized through the reaction of 5-phenylpyrimidine-2-carbaldehyde with ammonia or an amine, typically under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activities, particularly those involved in cell proliferation pathways, suggesting potential anticancer properties. For instance, it may inhibit certain kinases that play critical roles in cancer cell survival and proliferation .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's IC50 values in MCF-7 (breast cancer) and MDA-MB-231 cells have been reported to be lower than those of standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 17.02 | Lower than 5-FU |

| MDA-MB-231 | 11.73 | Lower than 5-FU |

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown it to be effective against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent against infections .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the pyrimidine ring and the phenyl group can significantly influence the biological activity of derivatives. For instance, substituent variations on the phenyl moiety can enhance potency against specific targets while also altering pharmacokinetic properties .

Case Studies

- Anticancer Efficacy : A study evaluating the compound's effects on breast cancer cells found that it induced apoptosis more effectively than traditional agents. The increase in caspase levels in treated samples supports its role as an apoptosis inducer .

- Antimicrobial Evaluation : In vitro assays demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its dual action as an anticancer and antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.